

# Ruboxistaurin CYP3A4 metabolism and half-life

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

Cat. No.: S572060

Get Quote

## Pharmacokinetic & Metabolic Profile

| Parameter                        | Ruboxistaurin (Parent Drug)                          | N-desmethyl Ruboxistaurin (Active Metabolite)      |
|----------------------------------|------------------------------------------------------|----------------------------------------------------|
| Primary Metabolic Enzyme         | CYP3A4 [1] [2] [3]                                   | Formed via CYP3A4-mediated N-demethylation [1] [3] |
| Apparent Half-life ( $t_{1/2}$ ) | ~9 hours [1] [2]                                     | ~16 hours [1] [2]                                  |
| Effective Half-life (combined)   | ~24 hours (allowing for once-daily dosing) [4] [2]   |                                                    |
| Elimination Route                | Primarily fecal (renal elimination is minor) [4] [2] | Primarily fecal [4]                                |

## Impact of a CYP3A4 Inducer (Rifampicin)

The following data summarizes the results of a clinical study in which a single 64 mg dose of **ruboxistaurin** was administered to healthy subjects alone and after pre-treatment with 600 mg rifampicin daily for 7 days [1] [5] [6].

| Pharmacokinetic Parameter | Change in Ruboxistaurin | Change in N-desmethyl Ruboxistaurin |
|---------------------------|-------------------------|-------------------------------------|
|---------------------------|-------------------------|-------------------------------------|

| **AUC(0,∞)** (Area Under the Curve) | ↓ ~95% [1] [5] [6] | ↓ 77% [1] [5] [6] | | **C<sub>max</sub>** (Maximum Concentration) | ↓ ~95% [1] | ↓ 68% [1] [5] [6] | | **t<sub>max</sub>** (Time to C<sub>max</sub>) | No significant change [1] [5] | No significant change [1] [5] |

## Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of **ruboxistaurin** and its interaction with other drugs that affect the CYP3A4 enzyme.



[Click to download full resolution via product page](#)

This interaction means that:

- **Co-administration with strong CYP3A4 inducers** (e.g., rifampicin, carbamazepine, phenobarbital) may **decrease** concentrations of **ruboxistaurin** and its active metabolite, potentially reducing its

efficacy [1] [7] [6].

- Conversely, co-administration with strong **CYP3A4 inhibitors** (e.g., ketoconazole) could be expected to **increase ruboxistaurin** concentrations [3].

## Key Experimental Protocol

The primary data on the rifampicin-**ruboxistaurin** interaction was generated from a specific clinical study.

The methodology is summarized below for reference [1].

- **Study Design:** An open-label, one-sequence, two-period study in 16 healthy male subjects.
- **Period 1 (Control):** A single 64 mg oral dose of **ruboxistaurin** was administered 5 minutes after a standardized high-fat breakfast (to enhance absorption).
- **Washout:** 4 to 14 days.
- **Period 2 (Induction):** Subjects received 600 mg of oral rifampicin daily for 9 days. On day 7 of rifampicin dosing, a second 64 mg dose of **ruboxistaurin** was administered after the high-fat breakfast. Rifampicin was continued through day 9 to maintain enzyme induction during pharmacokinetic sampling.
- **Pharmacokinetic Sampling:** Sequential venous blood samples were collected up to 72 hours after each **ruboxistaurin** dose. Plasma was analyzed for **ruboxistaurin** and N-desmethyl **ruboxistaurin** concentrations using a validated LC/MS-MS method [1].
- **CYP3A4 Induction Biomarker:** The urinary 6 $\beta$ -hydroxycortisol to cortisol (6 $\beta$ -OHC:C) ratio was measured via 24-hour and morning-spot urine collections to confirm CYP3A4 induction [1].

## Implications for Drug Development & Research

- **Clinical Dosing:** The long effective half-life supports once-daily dosing, but the profound interaction with CYP3A4 inducers necessitates careful patient screening and counseling on concomitant medications [1] [4].
- **Drug-Drug Interaction (DDI) Studies:** **Ruboxistaurin** and its metabolite can competitively inhibit CYP2D6, suggesting a potential for DDIs with drugs that are CYP2D6 substrates [3].
- **Predictability of Biomarkers:** In the rifampicin study, the increase in the urinary 6 $\beta$ -OHC:C ratio significantly underestimated the magnitude of the change in **ruboxistaurin** exposure, highlighting a limitation of this biomarker for predicting the clinical impact of induction on specific drugs [1] [5].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Pharmacokinetics of ruboxistaurin are significantly altered by rifampicin-mediated CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
2. Ruboxistaurin - an overview | ScienceDirect Topics [sciencedirect.com]
3. The interactions of a selective protein kinase C beta ... [pubmed.ncbi.nlm.nih.gov]
4. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials [e-dmj.org]
5. Pharmacokinetics of ruboxistaurin are significantly altered ... [pubmed.ncbi.nlm.nih.gov]
6. Pharmacokinetics of ruboxistaurin are... : British Journal ... [ovid.com]
7. Pharmacokinetics of ruboxistaurin are significantly altered by ... [semanticscholar.org]

To cite this document: Smolecule. [Ruboxistaurin CYP3A4 metabolism and half-life]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b572060#ruboxistaurin-cyp3a4-metabolism-and-half-life>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)